4-Methylsulfonyl-2-nitrotoluene

Melting Point Crystallinity Thermal Stability

Researchers requiring the specific regioisomer for synthesizing NMSBA or sulfa drug intermediates often face supply inconsistency with generic nitro-toluenes. This compound solves that: 4-Methylsulfonyl-2-nitrotoluene (CAS 1671-49-4) is supplied as a white crystalline solid with the exact ortho-nitro/para-methylsulfonyl substitution pattern essential for your synthetic route. - Enables gas-liquid phase oxidation to NMSBA with 85% yield and 97.1% purity. - Electrochemical oxidation achieves 95.16% selectivity for NMSBA under mild conditions. - Near-quantitative hydrogenation (99% yield) to the corresponding aniline derivative. Procurement managers benefit from consistent ≥98% purity, ambient storage, and reliable global logistics.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 1671-49-4
Cat. No. B156614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-2-nitrotoluene
CAS1671-49-4
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3
InChIKeyOXBDLEXAVKAJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfonyl-2-nitrotoluene: Key Nitro-Sulfonyl Intermediate


4-Methylsulfonyl-2-nitrotoluene (CAS 1671-49-4), also known as 2-nitro-4-methylsulfonyltoluene or methyl 3-nitro-p-tolyl sulfone, is a white to off-white crystalline solid with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is a nitro-substituted toluene derivative bearing a methylsulfonyl (-SO2CH3) functional group at the para position relative to the methyl group, and a nitro (-NO2) group at the ortho position [1]. This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals (including sulfa drugs), agrochemicals (such as the herbicide mesotrione), dyes, and specialty chemicals [2].

Why 4-Methylsulfonyl-2-nitrotoluene Cannot Be Substituted


The unique juxtaposition of the nitro and methylsulfonyl groups on the toluene core of 4-Methylsulfonyl-2-nitrotoluene dictates its distinct reactivity, physical properties, and application profile. Simple analogs, such as 2-nitrotoluene or 4-methylsulfonyltoluene, lack the dual functionality required for its key roles as a precursor to complex molecules like the herbicide mesotrione [1] or as a substrate for highly selective electrochemical oxidations [2]. Even regioisomers like 2-(methylsulfonyl)-5-nitrotoluene (CAS 736997-98-1) exhibit different substitution patterns that can lead to divergent reactivity and downstream product profiles. Procurement of a generic or incorrectly substituted analog introduces significant risk of process failure, altered reaction kinetics, and compromised product purity in the final application.

4-Methylsulfonyl-2-nitrotoluene: Quantitative Comparison


Enhanced Crystallinity and Thermal Stability

The introduction of the nitro group in 4-Methylsulfonyl-2-nitrotoluene significantly increases its melting point relative to the non-nitrated analog, 4-methylsulfonyltoluene. This indicates enhanced intermolecular forces and greater crystallinity, which are critical for purification and handling in solid-form processes .

Melting Point Crystallinity Thermal Stability Physical Property

Efficient Hydrogenation to Aniline Derivative

4-Methylsulfonyl-2-nitrotoluene undergoes highly efficient catalytic hydrogenation to its corresponding aniline derivative, achieving a near-quantitative isolated yield. This contrasts sharply with typical nitroarene hydrogenations which often suffer from incomplete conversion or side-product formation [1].

Hydrogenation Nitro Reduction Yield Synthetic Efficiency

Electrochemical Oxidation Selectivity for NMSBA

When used as a substrate for the green synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), 4-Methylsulfonyl-2-nitrotoluene exhibits exceptionally high selectivity (95.16%) under optimized electrochemical conditions. This represents a significant improvement over traditional nitric acid oxidation, which generates large amounts of waste acid and NOx, and offers a more controlled reaction profile [1][2].

Electrochemical Oxidation Selectivity Green Chemistry NMSBA Synthesis

High Purity Specification

Commercial availability of 4-Methylsulfonyl-2-nitrotoluene from multiple reputable vendors is standardized at high purity levels (≥98% by GC), with several offering ≥99%. This ensures reliable performance in sensitive applications, unlike some less-common analogs which may be supplied at lower purity (e.g., 95%) or with less stringent quality control .

Purity Quality Control GC Assay Procurement Specification

Enhanced NMSBA Synthesis Yield and Purity

4-Methylsulfonyl-2-nitrotoluene serves as a superior substrate for the production of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) compared to alternative starting materials or synthetic routes. A gas-liquid phase oxidation using air-nitric acid achieves both high yield and high purity simultaneously, a combination not consistently matched by other methods [1][2].

NMSBA Synthesis Yield Purity Oxidation

4-Methylsulfonyl-2-nitrotoluene: Key Applications


NMSBA Synthesis for Mesotrione Production

4-Methylsulfonyl-2-nitrotoluene is the preferred substrate for the oxidation to NMSBA, a critical intermediate in the synthesis of the herbicide mesotrione. Its use enables a gas-liquid phase oxidation with an 85% yield and 97.1% product purity [1]. Furthermore, novel electrochemical methods achieve a remarkable 95.16% selectivity for NMSBA at 57.37% conversion under mild conditions, offering a greener alternative to traditional nitric acid oxidation [2]. These performance metrics directly support cost-effective and environmentally conscious manufacturing of mesotrione.

Sulfa Drug and Pharmaceutical Intermediates

The compound's dual functionality and high reactivity make it a valuable building block for synthesizing sulfa drugs and other pharmaceutical actives [3]. Its near-quantitative hydrogenation yield (99%) to the corresponding aniline derivative ensures efficient and high-purity production of amine intermediates, which are essential for downstream coupling reactions in drug synthesis. The consistent high purity (≥98-99%) of the commercially available starting material minimizes impurity-related complications during drug development and scale-up .

High-Energy Materials and Specialty Dyes

The compound is utilized in the synthesis of high-energy materials, making it valuable for defense and aerospace applications . Its robust thermal stability, indicated by a high melting point (120-121°C) , and well-defined crystalline nature are advantageous for handling energetic precursors. Additionally, its established role as a dye intermediate [3] is supported by its specific substitution pattern and reactivity profile, which are not replicated by simpler analogs like 4-methylsulfonyltoluene (mp 85-89°C) .

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